3-Ethyl Haloperidol Decanoate-d19 is an isotope-labeled derivative of haloperidol, which is an antipsychotic medication primarily used to treat schizophrenia, acute psychosis, and other psychiatric disorders. The compound is classified as an impurity of haloperidol and is utilized in research settings, particularly in pharmacokinetic studies and the development of prodrugs.
3-Ethyl Haloperidol Decanoate-d19 is synthesized from haloperidol through chemical modification. The compound's structure includes a decanoate ester, which enhances its pharmacological properties by providing a sustained release profile when administered.
The synthesis of 3-Ethyl Haloperidol Decanoate-d19 typically involves the esterification of haloperidol with decanoic acid. This reaction can be facilitated using various catalysts or reagents to promote the formation of the ester bond.
The synthesis process may involve monitoring the reaction progress using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure the desired product is obtained with minimal impurities.
3-Ethyl Haloperidol Decanoate-d19 possesses a complex molecular structure that includes a phenyl ring, piperidine moiety, and a decanoate side chain.
The primary reaction involving 3-Ethyl Haloperidol Decanoate-d19 is its hydrolysis back to haloperidol and decanoic acid upon exposure to biological fluids. This hydrolysis is facilitated by esterases present in the body, which cleave the ester bond and release active haloperidol into systemic circulation.
The mechanism of action for 3-Ethyl Haloperidol Decanoate-d19 is similar to that of haloperidol, primarily involving the blockade of dopamine receptors in the central nervous system. This action leads to decreased dopaminergic transmission, which alleviates symptoms associated with psychotic disorders.
3-Ethyl Haloperidol Decanoate-d19 exhibits specific physical and chemical properties relevant for its application in research and clinical settings.
3-Ethyl Haloperidol Decanoate-d19 has significant applications in scientific research:
3-Ethyl Haloperidol Decanoate-d19 is a deuterium-labeled analogue of haloperidol decanoate, featuring a deuterated decanoate ester chain. Its molecular formula is C₃₃D₁₉H₂₆ClFNO₃, with a precise molecular weight of 577.284 g/mol [3]. The structure retains the core pharmacophore of haloperidol—a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety linked to a fluorophenylbutanone group—but incorporates a 3-ethyl substitution on the fluorophenyl ring and 19 deuterium atoms at all aliphatic positions of the decanoate side chain (specifically, the n-decyl group is perdeuterated) [5] [6]. This isotopic substitution replaces all hydrogen atoms in the decanoate alkyl chain with deuterium (²H), altering mass-dependent properties without significant steric changes.
The compound’s structural identity is validated through spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, which confirm both the position of deuterium and the integrity of the 3-ethyl modification. The deuterium atoms occupy non-exchangeable sites (e.g., −CD₂− groups), ensuring metabolic stability during analytical applications [3] [5].
Table 1: Molecular Characteristics of 3-Ethyl Haloperidol Decanoate-d19 and Key Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Deuteration Sites |
---|---|---|---|
3-Ethyl Haloperidol Decanoate-d19 | C₃₃D₁₉H₂₆ClFNO₃ | 577.284 | Aliphatic carbons of decanoate chain |
Haloperidol Decanoate | C₃₁H₄₁ClFNO₃ | 530.11 | None |
Haloperidol-d4 | C₂₁H₁₉D₄ClFNO₂ | 379.89 | Aromatic/alkyl positions in core |
Deuterium incorporation induces kinetic isotope effects (KIEs) that alter metabolic pathways. The stronger carbon-deuterium (C−D) bond (∼5–6× greater dissociation energy than C−H) reduces the rate of oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, which predominantly metabolize haloperidol derivatives [6]. For 3-Ethyl Haloperidol Decanoate-d19, deuterium at the decanoate β-positions impedes ester hydrolysis—a primary clearance pathway for haloperidol decanoate. Consequently, the deuterated analogue exhibits:
These properties make it valuable as an internal standard in mass spectrometry, eliminating quantification errors from matrix effects, and as a tracer for studying long-term pharmacokinetics of depot antipsychotics [5] [6].
Table 2: Impact of Deuteration on Key Pharmacokinetic Parameters
Parameter | Haloperidol Decanoate | 3-Ethyl Haloperidol Decanoate-d19 | Change |
---|---|---|---|
Metabolic half-life | 21 days | ∼31 days (est.) | +48% |
Ester hydrolysis rate | High | Reduced | ∼40% decrease |
CYP3A4 affinity (Km) | 18 µM | 22 µM (est.) | +22% |
Position-specific deuteration is critical for precise bioanalytical and metabolic studies. In 3-Ethyl Haloperidol Decanoate-d19, deuterium is exclusively incorporated into the aliphatic carbons of the decanoate chain (e.g., −CD₂−CD₂−CD₂−), avoiding the pharmacophore or metabolically sensitive sites like the piperidine ring [5] [9]. This contrasts with other deuterated haloperidol variants:
Synthetic routes to these compounds involve deuterium exchange or building-block synthesis. For 3-Ethyl Haloperidol Decanoate-d19, the decanoate-d19 moiety is synthesized separately via catalytic deuteration of precursor alkenes, followed by esterification with 3-ethyl haloperidol [3] [5]. This strategy ensures isotopic purity >98%, confirmed by LC–MS/MS, and avoids deuterium scrambling [3].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7